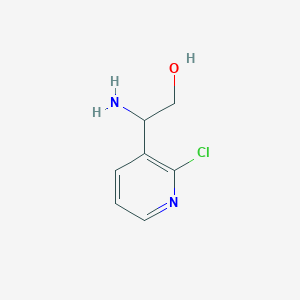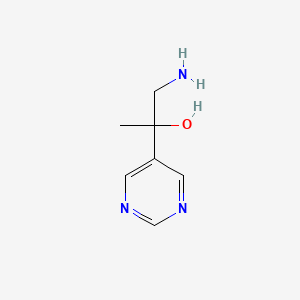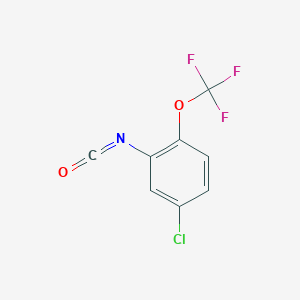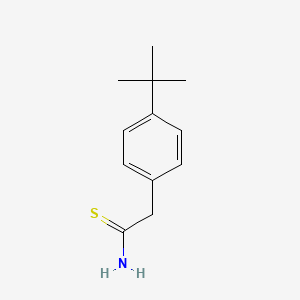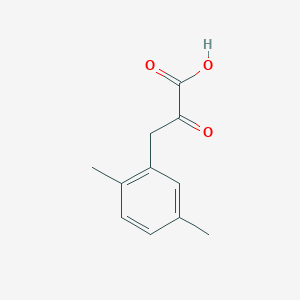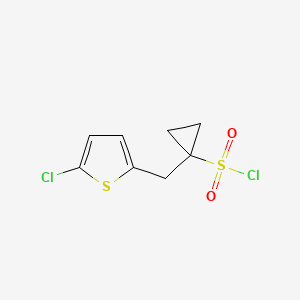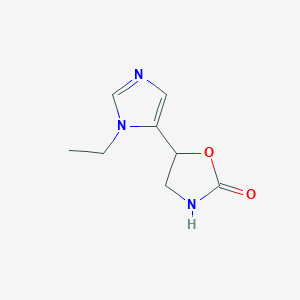![molecular formula C14H23NO4 B13612251 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid, mixture of diastereomers, is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Biphasic Mixture: The amine is added to di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid undergoes various types of reactions, including:
Reduction: The compound can be reduced to its amine form by removing the Boc group.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using AlCl3.
Common Reagents and Conditions
Trimethylsilyl Iodide: Used for Boc deprotection, especially where other methods are too harsh.
Methanol: Used in the methanolysis of the silyl ester to the carbamic acid.
Major Products Formed
The major products formed from these reactions include the free amine and carbon dioxide upon deprotection of the Boc group .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules by protecting amine groups during multi-step synthesis.
Biology: Employed in the preparation of peptides and proteins by protecting amino acids.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
N-Boc-protected heteroarenes: These compounds are used in the synthesis of complex organic molecules.
Uniqueness
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a cyclobutyl group and a pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(9-5-4-6-9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
VDDHZWXHFUDNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


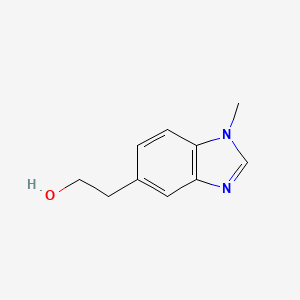
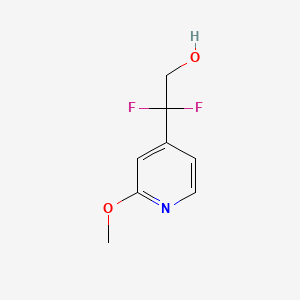

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one](/img/structure/B13612184.png)

![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
